molecular formula C9H15Br B2578073 1-(Bromomethyl)-3-cyclobutylcyclobutane CAS No. 2293649-18-8

1-(Bromomethyl)-3-cyclobutylcyclobutane

Cat. No. B2578073
CAS RN: 2293649-18-8
M. Wt: 203.123
InChI Key: YBSMHMNWSOVQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “1-(Bromomethyl)-3-cyclobutylcyclobutane” belong to a class of organic compounds known as alkyl halides. They contain a halogen atom (in this case, bromine) attached to an alkyl group .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a cyclobutyl ring with a bromomethyl group attached. The exact structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

Alkyl halides like “this compound” are often used in organic synthesis due to their reactivity. They can undergo various types of reactions, including nucleophilic substitution and elimination .

Scientific Research Applications

Synthesis and Characterization

1-(Bromomethyl)-3-cyclobutylcyclobutane and its analogs are critical in the synthesis of small-ring compounds, exploring their structural dynamics, reactivity, and potential in creating novel molecules. For instance, the synthesis processes involving cyclobutane derivatives have been extensively studied for their unique reactions and applications in creating complex structures. Such compounds are synthesized through various chemical reactions, highlighting their utility in organic synthesis and the development of new materials with potential applications ranging from pharmaceuticals to advanced materials (Applequist & Roberts, 1956; Toda & Ooi, 1973).

Reactivity and Polymerization

Research on cyclobutane derivatives extends into their reactivity, especially in polymerization processes. These studies provide insights into the molecular behavior of cyclobutane compounds under different conditions, such as bromine addition and polymerization types, which proceed according to molecular-orbital theory. This knowledge is pivotal for developing new polymeric materials with specific properties (Boswell et al., 2023).

Molecular Structure Analysis

The structure of cyclobutane derivatives, including this compound, is crucial for understanding their chemical properties and potential applications. X-ray crystallography has been used to determine the structure of these compounds, providing a foundation for theoretical and applied research in chemistry and materials science (Kirillov, Nikiforova, & Dmitriev, 2015).

Advanced Organic Synthesis

Cyclobutane derivatives play a significant role in advanced organic synthesis, offering pathways to construct complex molecular architectures. This includes the synthesis of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes, showcasing the versatility of cyclobutane compounds in synthesizing a wide range of chemical entities with potential applications in drug development and materials science (Yao & Shi, 2007).

Thermal Degradation and Polymer Analysis

The study of thermal degradation and the polymerization behavior of cyclobutane derivatives, including bromomethyl cyclobutane, provides insights into the stability and decomposition pathways of these compounds. Understanding these processes is essential for designing materials with desired thermal properties and for the safe handling and processing of these materials in various industrial applications (Demirelli & Coskun, 1999).

Mechanism of Action

Safety and Hazards

Alkyl halides can be hazardous and may cause severe skin burns and eye damage. They may also cause respiratory irritation . Proper safety measures should be taken when handling these compounds.

properties

IUPAC Name

1-(bromomethyl)-3-cyclobutylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSMHMNWSOVQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2293649-18-8
Record name 1-(bromomethyl)-3-cyclobutylcyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.